2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

CYP17 inhibition steroidogenesis prostate cancer

This hybrid phenylacetamide-imidazole derivative uniquely extends the 4-bromophenyl-imidazole pharmacophore with a flexible phenylacetamide linker, providing an additional hydrogen-bond acceptor and synthetic handle not found in direct-alkyl-linked analogs. Procure this discrete entity for head-to-head SAR comparison with benzamide-based thromboxane synthetase inhibitors, evaluation of para-substitution effects in anticonvulsant MES models, or inclusion in bromodomain/epigenetic libraries. Its MW (322.21) and cLogP (~2.65) offer significant optimization headroom; no pre-existing ChEMBL annotations minimize rediscovery risk.

Molecular Formula C14H16BrN3O
Molecular Weight 322.20 g/mol
Cat. No. B11014748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide
Molecular FormulaC14H16BrN3O
Molecular Weight322.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)NCCCN2C=CN=C2)Br
InChIInChI=1S/C14H16BrN3O/c15-13-4-2-12(3-5-13)10-14(19)17-6-1-8-18-9-7-16-11-18/h2-5,7,9,11H,1,6,8,10H2,(H,17,19)
InChIKeyGOSJCVYHMDOHRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.005 g / 0.01 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>48.3 [ug/mL] (The mean of the results at pH 7.4)

2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide Procurement Guide: Structural Class, Key Properties, and Comparator Landscape


2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide (molecular formula C14H16BrN3O, molecular weight 322.21 g/mol) is a hybrid phenylacetamide-imidazole derivative that combines a 4-bromophenyl ring with an imidazol-1-yl-propyl side chain through an acetamide linker [1]. This compound belongs to the broader class of N-[ω-(1H-imidazol-1-yl)alkyl]-arylamides, which are known to inhibit thromboxane synthetase and modulate steroidogenic cytochrome P450 enzymes [2]. Unlike the more extensively characterized N-3-(4-bromophenyl)propyl imidazole (which lacks the acetamide carbonyl and CH2 spacer), this compound incorporates a phenylacetamide moiety that introduces additional hydrogen-bonding capacity and conformational flexibility, potentially altering target engagement profiles, metabolic stability, and physicochemical properties relative to its direct-alkyl-linked analogs [3]. As of the search date, ChEMBL reports no known biological activity data for this specific compound [4]; procurement decisions must therefore be guided by class-level SAR inference and structural differentiation arguments.

Why Generic Substitution Fails for 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide: Linker Chemistry and Halogen Identity Dictate Target Engagement


Within the N-[ω-(1H-imidazol-1-yl)alkyl]-arylamide chemotype, seemingly minor structural modifications produce quantitatively large differences in biochemical potency, target selectivity, and physicochemical behavior. The replacement of the 4-bromine with 4-chlorine in the phenyl alkyl imidazole series reduces 17,20-lyase inhibitory potency approximately 1.7-fold (IC50 0.33 μM for 4-Br versus 0.55 μM for 4-Cl), while shifting to a 4-fluoro substituent further alters the potency profile [1]. Changing the linker from a phenylacetamide (CH2–CO–NH) to a benzamide (CO–NH) eliminates the methylene spacer, altering both the pKa of the adjacent carbonyl and the conformational freedom of the aromatic ring—a modification that patent literature associates with distinct thromboxane synthetase inhibition SAR [2]. Shortening the alkyl chain from propyl to ethyl reduces active-site complementarity in CYP17 models, as the propyl chain length was specifically rationalized to enhance interaction with the C3 region of the steroid backbone [3]. These inter-dependent structural features mean that no single analog—whether the chlorophenyl variant, the benzamide derivative, or a shorter-chain homolog—can serve as a functional substitute in a screening campaign or SAR study without introducing confounding variables.

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide Against Key Comparators


4-Bromo versus 4-Chloro Substitution: Lyase Inhibitory Potency Advantage in the Phenyl Alkyl Imidazole Scaffold

In the 4-substituted phenyl propyl imidazole series evaluated by Patel et al. (2006), the 4-bromophenyl analog (N-3-(4-bromophenyl)propyl imidazole) was the most potent compound across the entire study, inhibiting 17,20-lyase with an IC50 of 0.33 μM—a 5.0-fold improvement over the clinical standard ketoconazole (IC50 = 1.66 μM) and approximately 1.7-fold more potent than the 4-chlorophenyl analog (IC50 = 0.55 μM) [1]. While these data are for the direct alkyl-linked series (lacking the acetamide motif present in the target compound), the 4-bromophenyl pharmacophore is the key potency determinant, and the target compound retains this critical bromine substitution while adding hydrogen-bonding capacity via the acetamide linker [2]. This class-level inference suggests that within any screening panel of phenyl-substituted imidazole derivatives, the 4-bromo substitution consistently outperforms 4-chloro, 4-fluoro, and 4-nitro variants in lyase inhibition [3].

CYP17 inhibition steroidogenesis prostate cancer

Phenylacetamide Linker versus Benzamide: Metabolic Stability and Hydrogen-Bonding Differentiation

The target compound incorporates a phenylacetamide linker (Ar–CH2–CO–NH–), distinguishing it from the benzamide series (Ar–CO–NH–) exemplified by 4-bromo-N-(3-imidazol-1-ylpropyl)benzamide, which is claimed in US4568687A as a thromboxane synthetase inhibitor [1]. The methylene spacer in phenylacetamides: (i) electronically decouples the aromatic ring from the carbonyl, altering the amide NH acidity and hydrogen-bond donor strength; (ii) introduces an additional rotatable bond, increasing conformational entropy; and (iii) is well-precedented in anticonvulsant ω-(1H-imidazol-1-yl)-N-phenylacetamide derivatives where it is associated with significantly low neurotoxicity in Phase I tests [2]. In related phenylacetamide medicinal chemistry programs, the CH2 spacer has been utilized to reduce hydrolytic susceptibility relative to benzamides and to fine-tune target residence time [3]. While direct comparative metabolic stability data between the target compound and its benzamide analog are not available in the public domain, these structural considerations make the phenylacetamide scaffold a mechanistically distinct chemical starting point.

drug metabolism amide bioisostere thromboxane synthase

Alkyl Chain Length Optimization: Propyl versus Ethyl and Heptyl in CYP17 Active Site Complementarity

Molecular modeling reported by Patel et al. (2006) demonstrated that the propyl chain length in N-3-(4-bromophenyl)propyl imidazole is optimal for interaction with the C3 region of the steroid backbone within the CYP17 active site [1]. The subsequent 2008 study by Shahid et al. extended the SAR to longer chain lengths, reporting that 7-phenyl heptyl imidazole achieved IC50 values of 320 nM against 17α-OHase and 100 nM against lyase—representing a further 3.3-fold improvement in lyase potency over the propyl analog, but with a substantial increase in lipophilicity (estimated ΔlogP ≈ +2.5) that may adversely affect solubility and off-target binding [2]. The target compound, with its propyl chain linking the imidazole to the acetamide nitrogen, retains the propyl spacing shown to be critical for CYP17 active site complementarity while the acetamide motif provides a functional handle for further optimization that is absent in the heptyl series [3]. This positions the target compound as a synthetically accessible intermediate for SAR expansion around both the linker and the aryl substitution.

structure-activity relationship alkyl chain optimization CYP17 active site

Physicochemical Differentiation from Ketoconazole: Molecular Weight, logP, and Ligand Efficiency Advantages

Ketoconazole, the clinical CYP17 inhibitor used as a reference standard in the Patel et al. (2006) study, has a molecular weight of 531.43 g/mol, logP of 4.35, and 12 rotatable bonds—placing it beyond typical lead-like chemical space [1]. The 4-bromophenyl propyl imidazole analog (MW 279.18, clogP ~3.5) and the target compound 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide (MW 322.21, logP 2.645, 6 rotatable bonds) are substantially smaller and less lipophilic [2]. Calculated ligand efficiency metrics (LE ≈ 0.38 kcal/mol per heavy atom for the bromophenyl analog based on lyase IC50, versus LE ≈ 0.14 for ketoconazole) indicate that the imidazolyl-phenylalkyl scaffold achieves target engagement with considerably fewer atoms and lower lipophilicity burden [3]. While direct ligand efficiency data for the target compound itself are not available, its physicochemical profile (MW 322, logP 2.65, tPSA 47) places it within favorable lead-like space (MW < 350, logP < 3.5) and suggests potential advantages in solubility, permeability, and metabolic stability relative to the larger clinical comparator [4]. This makes the compound an attractive starting scaffold or fragment-like probe for CYP17 inhibitor optimization programs.

drug-likeness ligand efficiency CYP17 inhibitor

Patent Landscape Differentiation: Thromboxane Synthetase versus CYP17 Intellectual Property Positioning

The imidazolyl-alkyl-amide chemical space is covered by two distinct patent families with different therapeutic indications. US4568687A (filed 1984, expired) claims N-[ω-(1H-imidazol-1-yl)alkyl]-arylamides including benzamide derivatives as thromboxane synthetase inhibitors for ischemic heart disease and related cardiovascular conditions [1]. US5420149A (filed 1993) covers imidazolyl-substituted phenylacetamides specifically as antihypertensive and antiatherosclerotic agents [2]. The target compound 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide, containing both the phenylacetamide linker (US5420149A space) and the 4-bromophenyl substitution, occupies a structural intersection of these two patent families that neither patent individually covers with exact specificity. Furthermore, the CYP17 inhibitory activity characterized by Patel et al. (2006) and Shahid et al. (2008) for the related phenyl alkyl imidazole series represents a distinct therapeutic indication (oncology—prostate cancer) that falls outside the cardiovascular claims of the earlier patents [3]. For procurement in an oncology drug discovery context, the compound's structural overlap with expired cardiovascular patents but distinct therapeutic application reduces intellectual property encumbrance risk.

patent analysis freedom to operate thromboxane synthetase

Optimal Research and Industrial Application Scenarios for 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide


CYP17 Inhibitor Lead Optimization for Castration-Resistant Prostate Cancer

The 4-bromophenyl-imidazole pharmacophore has demonstrated a 5.0-fold potency advantage over ketoconazole in 17,20-lyase inhibition (IC50 0.33 μM vs 1.66 μM), as established in the Patel et al. (2006) study [1]. The target compound extends this pharmacophore with a phenylacetamide linker that provides a synthetic handle for parallel SAR exploration of the amide region. Procurement is indicated for medicinal chemistry teams seeking to explore: (a) whether the acetamide carbonyl enhances lyase selectivity over hydroxylase (currently ~9-fold for the direct analog); (b) substituent effects on the phenylacetamide aromatic ring; and (c) whether the additional hydrogen-bond acceptor improves aqueous solubility relative to the direct alkyl-linked parent. The compound's MW of 322 and logP of 2.65 provide substantial optimization headroom before reaching clinical candidate property thresholds [2].

Chemical Biology Probe Development for Bromodomain or Epigenetic Target Screening

Imidazole-containing phenylacetamides have been reported as structural components of bromodomain inhibitors and histone deacetylase modulators, though no direct data exist for this specific compound [3]. The combination of a bromophenyl group (which can engage hydrophobic acetyl-lysine binding pockets via halogen bonding) with an imidazole ring (capable of coordinating structural water molecules often found in bromodomain binding sites) makes this compound a suitable candidate for inclusion in targeted epigenetic screening libraries. The compound's availability as a single, well-defined chemical entity with a molecular formula of C14H16BrN3O and confirmed identity via ZINC database registration enables reproducible screening [2]. Its lack of pre-existing ChEMBL activity annotations minimizes the risk of rediscovering known chemotypes in phenotypic or target-based screens.

Structure-Activity Relationship Expansion of Anticonvulsant Phenylacetamide Derivatives

The ω-(1H-imidazol-1-yl)-N-phenylacetamide scaffold has established anticonvulsant activity in maximal electroshock (MES) seizure models, with the 2,6-dimethyl and 2-isopropyl substituted derivatives showing the highest efficacy and low neurotoxicity in Phase I testing [4]. The target compound introduces a 4-bromophenyl substitution at the acetamide position that is absent from the published anticonvulsant SAR series, which has explored only ortho-substituted (2-position) and 2,6-disubstituted N-phenyl rings with methyl, chloro, isopropyl, methoxy, and nitro groups [5]. Procurement of this compound enables systematic exploration of para-substitution effects on anticonvulsant activity, a region of chemical space within this scaffold that remains experimentally uncharacterized [4].

Thromboxane Synthetase Inhibitor Scaffold Hopping from Benzamide to Phenylacetamide

The benzamide series (e.g., 4-bromo-N-(3-imidazol-1-ylpropyl)benzamide) has established activity as thromboxane synthetase inhibitors per US4568687A [6]. Scaffold hopping from benzamide to phenylacetamide introduces a methylene spacer that alters the electronic environment of the amide bond and increases conformational flexibility. This compound serves as a key intermediate for evaluating whether the phenylacetamide bioisostere retains thromboxane synthetase inhibitory activity while potentially improving metabolic stability or isoform selectivity. The compound's commercial availability as a discrete chemical entity enables rapid procurement for head-to-headcomparison with benzamide analogs in thromboxane synthesis assays [6].

Quote Request

Request a Quote for 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.